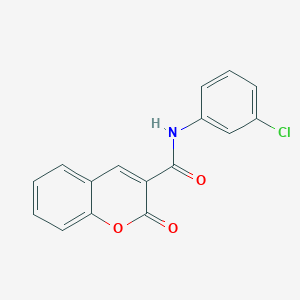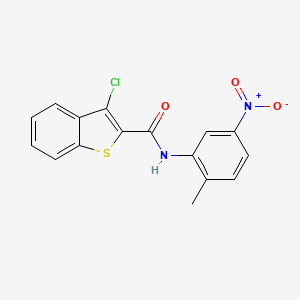
2-(4-Bromophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 4-Bromo-2-(4-metoxifenil)-1,3-tiazolidin-4-ona es un compuesto heterocíclico que contiene un anillo de tiazolidinona sustituido con grupos bromofenil y metoxifenil
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 4-Bromo-2-(4-metoxifenil)-1,3-tiazolidin-4-ona típicamente involucra la ciclización de precursores apropiados. Un método común es la reacción de 4-bromobenzaldehído con 4-metoxianilina y ácido tioglicólico en condiciones ácidas. La reacción procede a través de la formación de un intermedio imina, que luego se cicla para formar el anillo de tiazolidinona.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, el solvente y el catalizador, para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
La 4-Bromo-2-(4-metoxifenil)-1,3-tiazolidin-4-ona puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El anillo de tiazolidinona se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: El compuesto se puede reducir para formar tiazolidinas.
Sustitución: El átomo de bromo se puede sustituir con otros nucleófilos, como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno o ácido m-cloroperbenzoico.
Reducción: Se pueden usar agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como azida de sodio o tiocianato de potasio.
Principales productos formados
Oxidación: Sulfoxidos o sulfonas.
Reducción: Tiazolidinas.
Sustitución: Varias tiazolidinonas sustituidas dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
La 4-Bromo-2-(4-metoxifenil)-1,3-tiazolidin-4-ona tiene varias aplicaciones en la investigación científica:
Química medicinal: Se estudia por su potencial como agente antimicrobiano, antifúngico y anticancerígeno.
Síntesis orgánica: Sirve como intermedio en la síntesis de compuestos heterocíclicos más complejos.
Estudios biológicos: El compuesto se utiliza en estudios para comprender su interacción con objetivos biológicos, como enzimas y receptores.
Mecanismo De Acción
El mecanismo de acción de la 4-Bromo-2-(4-metoxifenil)-1,3-tiazolidin-4-ona implica su interacción con dianas moleculares específicas. Por ejemplo, en estudios antimicrobianos, puede inhibir el crecimiento de bacterias al interferir con la síntesis de la pared celular o la función de las proteínas. En la investigación del cáncer, puede inducir la apoptosis o inhibir la proliferación celular al dirigirse a vías de señalización específicas.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(4-Bromofenil)-2-oxoethyl 2-(4-metoxifenil)-8-metil-4-quinolinecarboxilato
- 4-(4-Bromofenil)-2-(4-metoxifenil)-1,3-tiazol
Singularidad
La 4-Bromo-2-(4-metoxifenil)-1,3-tiazolidin-4-ona es única debido a su patrón de sustitución específico en el anillo de tiazolidinona, que confiere propiedades químicas y biológicas distintas. Su combinación de grupos bromofenil y metoxifenil la convierte en un intermedio versátil para su posterior funcionalización y estudio en varios campos de investigación.
Propiedades
Fórmula molecular |
C16H14BrNO2S |
|---|---|
Peso molecular |
364.3 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H14BrNO2S/c1-20-14-8-6-13(7-9-14)18-15(19)10-21-16(18)11-2-4-12(17)5-3-11/h2-9,16H,10H2,1H3 |
Clave InChI |
BERHJDJZGHMAFN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C(SCC2=O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,4,5,6-pentafluoro-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11689307.png)
![N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11689313.png)


![4-chloro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B11689337.png)


![3,9-Bis(3-chlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B11689361.png)
![(2Z)-2-[(2,4-dichlorophenyl)imino]-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B11689373.png)
![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-oxo-3-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B11689380.png)
![Diethyl [(4-nitrophenyl){[4-(propan-2-yl)phenyl]amino}methyl]phosphonate](/img/structure/B11689391.png)
![2-(4-Bromophenyl)-3-(phenylsulfanyl)imidazo[1,2-a]pyridine](/img/structure/B11689397.png)

![(5Z)-5-[(4-methoxynaphthalen-1-yl)methylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11689404.png)
